2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde
Description
Properties
IUPAC Name |
2-[(4-nitrophenyl)methoxy]naphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-11-17-16-4-2-1-3-14(16)7-10-18(17)23-12-13-5-8-15(9-6-13)19(21)22/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFBOAJMOUKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Nitro vs. Other Functional Groups
a. 2-((4-Chlorobenzyl)oxy)-1-naphthaldehyde
This compound replaces the nitro group with a chloro substituent. The chloro group is less electron-withdrawing than nitro, which reduces the compound’s electrophilicity and may diminish its utility in reactions requiring strong electron-deficient aromatic systems. For example, nitro groups enhance charge-transfer interactions in fluorescent materials, whereas chloro groups offer milder electronic effects .
b. 2-(Allyloxy)-1-naphthaldehyde (AN) and 2-((4-Vinylbenzyl)oxy)-1-naphthaldehyde (VBN)
AN and VBN feature allyl and 4-vinylbenzyl groups, respectively, instead of 4-nitrobenzyl. These substituents introduce smaller steric hindrance compared to the bulkier nitrobenzyl group. Studies on their aldol condensation products (ANPEO and VBNPEO) revealed that reduced steric bulk enhances fluorescence quantum yields in polar solvents, suggesting that the nitro group in 2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde may reduce emission efficiency due to steric or electronic effects .
Core Structure Differences: Naphthalene vs. Benzene
a. 4-(4-Nitrobenzyl)benzaldehyde (s-4)
This analog replaces the naphthalene core with a benzene ring. The naphthalene system in this compound provides extended conjugation, leading to redshifted absorption and emission spectra compared to benzene-based derivatives. This property is critical in optoelectronic applications .
b. 2-(4-Nitrobenzyl)naphthalene (s-16) Lacking the aldehyde and ether oxygen, this compound cannot participate in aldol reactions or hydrogen bonding.
Functional Group Presence: Aldehyde vs. Heterocycles
2-(4-Nitrobenzyl)-1H-benzimidazole Derivatives These derivatives (e.g., compounds 213–215) lack the aldehyde group but incorporate a benzimidazole ring. They exhibit notable antioxidant and enzyme-inhibitory activities (e.g., xanthine oxidase inhibition, IC50 = 12.30 ± 0.33 μg/ml), highlighting that the aldehyde in this compound offers a distinct synthetic pathway for generating bioactive molecules rather than direct biological activity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Steric and Electronic Effects : The 4-nitrobenzyl group in this compound introduces significant steric hindrance, which may reduce fluorescence efficiency compared to allyl or vinyl analogs .
- Synthetic Utility: The aldehyde group enables use in condensations to generate extended π-systems, a feature absent in non-aldehyde analogs like s-16 .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde, and how can reaction efficiency be improved?
Methodological Answer:
The compound is synthesized via Williamson ether synthesis , involving the reaction of 2-hydroxy-1-naphthaldehyde with 4-nitrobenzyl bromide. Key steps include:
- Dissolving 2-hydroxy-1-naphthaldehyde in anhydrous DMF with K₂CO₃ as a base to generate the oxyanion intermediate.
- Adding 4-nitrobenzyl bromide (1.2–1.5 equivalents) under ultrasound irradiation (40°C, 30 min) to accelerate the reaction .
- Purification via column chromatography (hexane/ethyl acetate).
Efficiency Improvements: - Ultrasound reduces reaction time from hours to minutes by enhancing mass transfer and activating the oxyanion .
- Use of K₂CO₃ instead of NaOH minimizes side reactions (e.g., hydrolysis of the nitro group) .
Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm ether bond formation (δ 5.2–5.5 ppm for OCH₂) and aldehyde proton (δ 10.1–10.3 ppm). The nitro group’s deshielding effect shifts aromatic protons downfield .
- IR Spectroscopy : Key peaks include ν(C=O) at ~1680 cm⁻¹ and ν(NO₂) at ~1520/1350 cm⁻¹ .
- X-ray Crystallography : Resolves steric effects of the nitrobenzyl group and confirms gauche conformation of the OCH₂ linkage (torsion angle ~68°) .
- Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N ratios .
Basic: How does the nitro group influence the reactivity of this compound in substitution or reduction reactions?
Methodological Answer:
- Nucleophilic Substitution : The nitro group activates the benzyl position for SNAr reactions. Example:
- React with NaN₃ in DMF (80°C) to replace the nitro group with azide, forming 2-(azidobenzyloxy)-1-naphthaldehyde .
- Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to amine, yielding 2-[(4-aminobenzyl)oxy]-1-naphthaldehyde. Monitor reaction progress via TLC to avoid over-reduction of the aldehyde .
Advanced: How can density functional theory (DFT) elucidate the electronic structure and regioselectivity of this compound?
Methodological Answer:
- DFT Workflow :
- Optimize geometry using B3LYP/6-311+G(d,p) to model steric effects of the nitrobenzyl group .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity: The nitro group lowers LUMO energy, enhancing electrophilicity at the aldehyde .
- Simulate NMR shifts (GIAO method) to cross-validate experimental data .
- Regioselectivity : The nitro group’s electron-withdrawing effect directs nucleophilic attack to the para position of the benzyl ring .
Advanced: What mechanistic insights explain contradictions in reaction yields under varying conditions?
Methodological Answer:
- Kinetic vs. Thermodynamic Control :
- High-temperature conditions favor thermodynamic products (e.g., nitro group reduction), while low temperatures favor kinetic intermediates (e.g., partial substitution) .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize the oxyanion intermediate, improving etherification yields. Protic solvents (MeOH) promote side reactions like aldehyde hydration .
Advanced: Can this compound serve as a precursor for fluorescent probes, and what derivatization strategies are effective?
Methodological Answer:
- Aldol Condensation : React the aldehyde with acetophenone derivatives (e.g., 4-dimethylaminobenzaldehyde) under basic conditions to form chalcone-based fluorophores. Monitor fluorescence quantum yield (ΦF) changes with substituents .
- Schiff Base Formation : Condense with hydrazines to create hydrazone-linked probes for metal ion sensing (e.g., Cu²⁺). Characterize using UV-vis and fluorescence quenching studies .
Advanced: How to resolve contradictions in reported synthetic yields for similar naphthaldehyde derivatives?
Methodological Answer:
- Comparative Analysis :
- Ultrasound-assisted synthesis (77% yield) vs. conventional heating (50–60% yield) highlights the role of energy input .
- Side reactions (e.g., nitro group reduction) in hydrogen-rich environments can lower yields; use inert atmospheres (N₂) to mitigate .
- Quality Control : Employ HPLC-MS to detect impurities (e.g., de-nitrated byproducts) that affect yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
